N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide, also known as BQ-123, is a peptide antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and fluid homeostasis. BQ-123 has been widely studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide is a selective antagonist of the ET-1 receptor subtype A (ETA). It binds to the ETA receptor and blocks the binding of ET-1, thereby inhibiting its vasoconstrictor and proliferative effects. This compound has no effect on the ET-1 receptor subtype B (ETB).
Biochemical and Physiological Effects:
This compound has been shown to improve endothelial function by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. It also attenuates inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. In animal models of hypertension, heart failure, and pulmonary hypertension, this compound has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary vascular remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide in lab experiments is its high selectivity and potency for the ETA receptor. This allows for precise targeting of the ET-1 pathway without affecting other signaling pathways. However, one limitation is its short half-life, which requires frequent dosing or continuous infusion to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for the research and development of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide. One area of interest is its potential use in the treatment of diabetic nephropathy, a common complication of diabetes that leads to kidney damage and failure. This compound has been shown to reduce albuminuria and improve renal function in animal models of diabetic nephropathy.
Another potential application is in the treatment of sepsis, a life-threatening condition caused by systemic inflammation and organ dysfunction. This compound has been shown to attenuate inflammation and improve organ function in animal models of sepsis.
Finally, this compound may have potential applications in cancer therapy. ET-1 has been implicated in tumor growth, angiogenesis, and metastasis, and this compound has been shown to inhibit these processes in animal models of cancer.
In conclusion, this compound is a promising peptide antagonist of the ETA receptor with potential therapeutic applications in various cardiovascular and renal diseases. Its high selectivity and potency make it a valuable tool for studying the ET-1 pathway in lab experiments, and its potential future directions in diabetic nephropathy, sepsis, and cancer therapy warrant further investigation.
Métodos De Síntesis
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxy-2-quinoxalinyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases, including hypertension, heart failure, pulmonary hypertension, and diabetic nephropathy. It has been shown to improve endothelial function, reduce oxidative stress, and attenuate inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23(11-13-6-8-17-18(10-13)27-12-26-17)19(24)9-7-16-20(25)22-15-5-3-2-4-14(15)21-16/h2-6,8,10H,7,9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOFACFUVHGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.